Varlitinib

Description

This compound is an oral, selective, reversible, small molecule tyrosine kinase inhibitor of both ErbB-2 (Her-2/neu) and EGFR. Over-expression of ErbB-2 and EGFR receptors in tumors is predictive of poor prognosis in cancer patients. This compound has shown significant anti-tumor activity in preclinical models of human breast, lung, and epidermal carcinoma tumors.

This compound is an orally bioavailable inhibitor of the epidermal growth factor receptor family with potential antineoplastic activity. This compound selectively and reversibly binds to both EGFR (ErbB-1) and Her-2/neu (ErbB-2) and prevents their phosphorylation and activation, which may result in inhibition of the associated signal transduction pathways, inhibition of cellular proliferation and cell death. EGFR and Her-2 play important roles in cell proliferation and differentiation and are upregulated in various human tumor cell types. Due to the dual inhibition of both EGFR and Her-2, this agent may be therapeutically more effective than agents that inhibit EGFR or Her-2 alone.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.

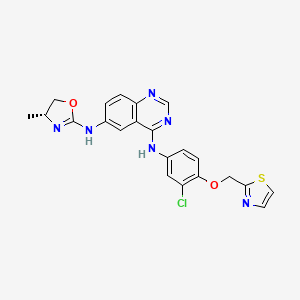

an antagonist of ATP-binding cassette subfamily G member 2 (ABCG2); structure in first source

See also: this compound Tosylate (active moiety of).

Properties

IUPAC Name |

4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN6O2S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXSAYUXVSFDBQ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025597 | |

| Record name | N(sup 4)-(3-Chloro-4-(thiazol-2-ylmethoxy)phenyl)-N(sup 6)-((4R)-4-methyl-4,5-dihydrooxazol-2- yl)quinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845272-21-1 | |

| Record name | Varlitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845272211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Varlitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N(sup 4)-(3-Chloro-4-(thiazol-2-ylmethoxy)phenyl)-N(sup 6)-((4R)-4-methyl-4,5-dihydrooxazol-2- yl)quinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-[3-chloro-4-(thiazol-2-ylmethoxy)phenyl]-N6-[(4R)-4-methyl-4, 5-dihydrooxazol-2-yl]quinazoline-4, 6-diamine monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VARLITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/846Y8197W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Varlitinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Varlitinib, also known by its development codes ARRY-334543 and ASLAN001, is a potent, orally bioavailable, small-molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases.[1][2] It exhibits strong inhibitory activity against HER1 (EGFR), HER2, and HER4.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthesis route for this compound, intended for an audience of researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule belonging to the quinazoline class of compounds.[2] Its systematic IUPAC name is (R)-N4-(3-chloro-4-(thiazol-2-ylmethoxy)phenyl)-N6-(4-methyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine. The chemical structure and key identifiers are presented below.

| Identifier | Value |

| IUPAC Name | (R)-N4-(3-chloro-4-(thiazol-2-ylmethoxy)phenyl)-N6-(4-methyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine |

| Molecular Formula | C22H19ClN6O2S |

| Molecular Weight | 466.94 g/mol |

| CAS Number | 845272-21-1 |

| SMILES | C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl |

| InChIKey | UWXSAYUXVSFDBQ-CYBMUJFWSA-N |

This compound [pos = "0,0!", image = "https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=42642648&t=l", label = ""];

label_quinazoline [label = "Quinazoline Core", pos = "-1.5,0.5!", fontcolor = "#4285F4"]; label_thiazole [label = "Thiazole Moiety", pos = "2.5,-1.5!", fontcolor = "#EA4335"]; label_oxazoline [label = "Oxazoline Ring", pos = "-2, -1.5!", fontcolor = "#34A853"]; label_chloroaniline [label = "Chloroaniline Group", pos = "2,1!", fontcolor = "#FBBC05"];

This compound -> label_quinazoline [style=invis]; this compound -> label_thiazole [style=invis]; this compound -> label_oxazoline [style=invis]; this compound -> label_chloroaniline [style=invis]; } this compound Chemical Structure

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their assembly to form the final molecule. A plausible synthetic route is outlined below, based on established methods for the synthesis of similar quinazoline-based kinase inhibitors.

Synthesis of Key Intermediates

2.1.1. Synthesis of 4-Chloro-6-nitroquinazoline

The quinazoline core is constructed from 2-amino-5-nitrobenzoic acid.

-

Step 1: Cyclization to form 6-Nitro-4-hydroxyquinazoline.

-

Protocol: 2-Amino-5-nitrobenzoic acid (1 equivalent) is heated with formamide (excess) at 160°C for 3 hours. Upon cooling and pouring into ice-water, 6-nitro-4-hydroxyquinazoline precipitates and can be collected by filtration.

-

-

Step 2: Chlorination to form 4-Chloro-6-nitroquinazoline.

-

Protocol: 6-Nitro-4-hydroxyquinazoline (1 equivalent) is refluxed with thionyl chloride (excess) and a catalytic amount of dimethylformamide (DMF) until the reaction is complete. The excess thionyl chloride is removed under reduced pressure, and the residue is carefully quenched with ice-water to precipitate 4-chloro-6-nitroquinazoline, which is then filtered and dried.

-

2.1.2. Synthesis of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline

This intermediate provides the aniline portion of the molecule.

-

Step 1: Synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole.

-

Protocol: To a solution of thiazol-2-yl-methanol (1 equivalent) in tetrahydrofuran (THF) at 0°C, sodium hydride (1.1 equivalents) is added portion-wise. After stirring for a short period, 2-chloro-1-fluoro-4-nitrobenzene (0.9 equivalents) is added, and the reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent, dried, and concentrated.

-

-

Step 2: Reduction to 3-Chloro-4-(thiazol-2-ylmethoxy)aniline.

-

Protocol: The nitro compound from the previous step (1 equivalent) is dissolved in ethanol. Zinc powder (catalytic amount) is added, and the mixture is hydrogenated under pressure for approximately 4 hours. After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the desired aniline.

-

Assembly of this compound

The final steps involve the sequential coupling of the intermediates to the quinazoline core.

-

Step 1: Synthesis of N4-[3-Chloro-4-(thiazol-2-ylmethoxy)phenyl]-6-nitroquinazolin-4-amine.

-

Protocol: 4-Chloro-6-nitroquinazoline (1 equivalent) and 3-chloro-4-(thiazol-2-ylmethoxy)aniline (1 equivalent) are heated in a suitable solvent such as isopropanol or n-butanol. The reaction proceeds via nucleophilic aromatic substitution to yield the coupled product, which can be isolated upon cooling and filtration.

-

-

Step 2: Reduction to N4-[3-Chloro-4-(thiazol-2-ylmethoxy)phenyl]quinazoline-4,6-diamine.

-

Protocol: The nitro group of the product from the previous step is reduced to an amine. This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) in a solvent mixture like ethanol/water, or by catalytic hydrogenation.

-

-

Step 3: Formation of the Oxazoline Ring and Final Coupling.

-

Protocol: The diamine intermediate (1 equivalent) is reacted with 1,1'-thiocarbonyldiimidazole in a solvent such as dichloromethane or THF to form a thiourea derivative. This intermediate is then condensed with (R)-2-amino-1-propanol. The resulting thiourea undergoes cyclization in the presence of a reagent like tosyl chloride and a base (e.g., sodium hydroxide) in a mixed solvent system (e.g., THF/water) to afford this compound.

-

Mechanism of Action and Signaling Pathway

This compound functions as a pan-HER inhibitor, targeting the tyrosine kinase activity of EGFR (HER1), HER2, and HER4.[3] Overexpression or mutation of these receptors is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. By binding to the ATP-binding site of the kinase domain, this compound prevents receptor phosphorylation and activation, thereby blocking downstream signaling pathways.

The primary signaling cascades inhibited by this compound are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. These pathways are crucial for cell cycle progression, proliferation, survival, and angiogenesis. Inhibition of these pathways by this compound leads to cell cycle arrest and apoptosis in cancer cells.

| Target Kinase | IC50 (nM) |

| HER1 (EGFR) | 7 |

| HER2 | 2 |

| HER4 | 4 |

Conclusion

This compound is a promising pan-HER inhibitor with a well-defined chemical structure and a multi-step synthetic pathway. Its mechanism of action, through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, underscores its therapeutic potential. The detailed chemical and synthetic information provided in this guide serves as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer agents.

References

In Vivo Pharmacokinetics of Varlitinib in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Varlitinib (also known as ASLAN001 and formerly as ARRY-334543) is a potent, orally bioavailable, reversible small molecule inhibitor of the human epidermal growth factor receptor (HER) family, specifically targeting EGFR (HER1), HER2, and HER4.[1][2] By inhibiting these receptor tyrosine kinases, this compound blocks downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival in many cancers.[3][4] Preclinical studies in various animal models have been instrumental in characterizing the pharmacokinetic profile of this compound, providing essential data for its clinical development. This guide provides an in-depth overview of the available information on the in vivo pharmacokinetics of this compound in these preclinical models, including experimental methodologies and a summary of its metabolic signaling pathways.

Introduction

This compound is a targeted cancer therapy that has been investigated for the treatment of various solid tumors, including biliary tract, breast, and colorectal cancers.[2] Its mechanism of action involves the inhibition of key drivers of tumor growth, the HER family of receptors.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical animal models is a critical step in the drug development process. These pharmacokinetic (PK) studies help in determining appropriate dosing regimens, predicting potential drug-drug interactions, and providing a rationale for the translation of findings to human clinical trials. While specific quantitative pharmacokinetic data for this compound in animal models is not extensively available in the public domain, this guide synthesizes the accessible information to provide a comprehensive overview.

Signaling Pathway of this compound

This compound exerts its therapeutic effect by inhibiting the phosphorylation and activation of EGFR, HER2, and HER4. This disruption of the HER signaling cascade leads to the downregulation of two major downstream pathways: the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway. Both pathways are pivotal in regulating cell proliferation, survival, and differentiation. In many cancers, these pathways are aberrantly activated due to the overexpression or mutation of HER receptors.

In Vivo Pharmacokinetic Studies in Animal Models

While detailed public data on the pharmacokinetics of this compound in animal models is limited, preclinical studies have been conducted in mice, rats, and dogs to support its clinical development. These studies are essential for understanding the drug's behavior in vivo.

Data Summary

Publicly available literature indicates that this compound demonstrates a favorable pharmacokinetic profile and superior exposure in animal models, though specific quantitative values for key parameters are not consistently reported. The tables below are structured to present such data; however, due to the limited availability of public information, they remain largely unpopulated.

Table 1: Single-Dose Pharmacokinetics of this compound in Animal Models

| Species | Strain | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) |

| Mouse | N/A | Oral | 25 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Mouse | N/A | Oral | 50 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Mouse | N/A | Oral | 100 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Rat | N/A | Oral | N/A | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | N/A | Oral | N/A | Data not available | Data not available | Data not available | Data not available | Data not available |

N/A: Not available in public literature.

Table 2: Multiple-Dose Pharmacokinetics of this compound in Animal Models

| Species | Strain | Route | Dosing Regimen | Cmax (ng/mL) | Trough (ng/mL) | AUC (ng·h/mL) | Accumulation Ratio |

| Mouse | N/A | Oral | 100 mg/kg BID for 21 days | Data not available | Data not available | Data not available | Data not available |

| Rat | N/A | Oral | N/A | Data not available | Data not available | Data not available | Data not available |

| Dog | N/A | Oral | N/A | Data not available | Data not available | Data not available | Data not available |

N/A: Not available in public literature. BID: twice daily.

Experimental Protocols

The following sections describe generalized experimental protocols for conducting in vivo pharmacokinetic studies, based on standard practices in the field. The specific details for this compound studies are not publicly available.

Standardly, pharmacokinetic studies are conducted in at least two rodent species (e.g., mice and rats) and one non-rodent species (e.g., dogs). The choice of species is often based on similarities in metabolism to humans. For efficacy studies, immunodeficient mice are commonly used for xenograft models with human tumor cell lines. For instance, this compound has been tested in murine xenograft models using A431 (EGFR overexpressing) and BT474 (ErbB-2 overexpressing) tumor cells.

This compound is an orally administered drug. In preclinical studies, it is typically formulated in a suitable vehicle for oral gavage. For intravenous administration to determine absolute bioavailability, this compound would be dissolved in a biocompatible solvent. Doses used in efficacy studies in mice have ranged from 25 to 100 mg/kg, administered twice daily.

Blood samples are collected at predetermined time points after drug administration. Plasma is separated by centrifugation and stored frozen until analysis. The concentration of this compound in plasma samples is typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®. Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (t½), and oral bioavailability (F%).

Experimental Workflow

The workflow for a typical preclinical pharmacokinetic study is outlined below.

Conclusion

This compound is a potent pan-HER inhibitor with demonstrated preclinical anti-tumor activity. While the publicly available information on its in vivo pharmacokinetics in animal models is limited in terms of specific quantitative data, the existing literature suggests a favorable profile that has supported its progression into clinical trials. The methodologies for conducting such preclinical pharmacokinetic studies are well-established, providing a framework for the generation of critical data needed for the development of new chemical entities. Further disclosure of detailed preclinical ADME data would be beneficial for a more comprehensive understanding of this compound's properties.

References

- 1. ASLAN Pharmaceuticals Announces Presentation of New Pre-Clinical Data on this compound in Hepatocellular Carcinoma at AACR | santé log [santelog.com]

- 2. ASLAN Announces Publication of New Pre-Clinical Data Demonstrating the Activity of this compound in TNBC Cell Lines | MarketScreener [marketscreener.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fiercebiotech.com [fiercebiotech.com]

Varlitinib: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target identification and validation studies for Varlitinib (also known as ASLAN001 and ARRY-334543), a potent and reversible small-molecule pan-HER inhibitor. This document details the molecular targets, quantitative inhibitory activities, and the experimental methodologies employed to validate its mechanism of action.

Executive Summary

This compound is a selective inhibitor of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, specifically targeting EGFR (HER1), HER2, and HER4.[1][2][3][4] Dysregulation of these signaling pathways is a well-established driver in the pathogenesis of various cancers.[3][4] this compound has demonstrated significant anti-tumor activity in preclinical models and has been investigated in clinical trials for various solid tumors, including breast, gastric, and biliary tract cancers.[2][3][4] This guide will delve into the core scientific data and experimental protocols that have defined our understanding of this compound's therapeutic potential.

Target Identification and In Vitro Activity

The primary molecular targets of this compound were identified through a series of enzymatic and cell-based assays.

Quantitative Kinase Inhibition

This compound has been shown to be a potent inhibitor of EGFR (HER1), HER2, and HER4 with nanomolar efficacy. The half-maximal inhibitory concentrations (IC50) from in vitro kinase assays are summarized in the table below.

| Target | IC50 (nM) |

| EGFR (HER1) | 7 |

| HER2 | 2 |

| HER4 | 4 |

Data sourced from multiple independent studies.[1][5]

Off-Target Selectivity

To assess the selectivity of this compound, it was screened against a panel of 104 kinases. These studies revealed that this compound is highly selective for the EGFR/ErbB2 family, with no other significant off-target kinase activity identified.[5] This high degree of selectivity is a critical attribute, as it minimizes the potential for off-target toxicities.

Target Validation in Cellular Models

The inhibitory activity of this compound was further validated in cancer cell lines with known HER pathway dysregulation.

Inhibition of Cellular Phosphorylation

This compound demonstrated potent inhibition of substrate phosphorylation in tumor cell lines that overexpress its primary targets. Specifically, in A431 cells, which overexpress EGFR, and BT-474 cells, which overexpress HER2, this compound effectively blocked the phosphorylation of these receptors.[5]

Impact on Cell Viability

The functional consequence of HER pathway inhibition by this compound was assessed through cell viability assays. A significant reduction in cell proliferation was observed in HER-dependent cancer cell lines. For instance, in a study on triple-negative breast cancer (TNBC) cells, this compound induced apoptosis and exerted anti-proliferative effects in MDA-MB-453 and MDA-MB-468 cell lines.[1]

Downstream Signaling Pathway Modulation

This compound's mechanism of action extends to the inhibition of downstream signaling cascades. Western blot analyses have confirmed that this compound treatment leads to a reduction in the phosphorylation of key signaling proteins in the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[1][6]

Caption: this compound Inhibition of the HER Signaling Pathway.

In Vivo Target Validation

The anti-tumor efficacy of this compound was evaluated in preclinical xenograft models.

Tumor Growth Inhibition

In murine xenograft models using human tumor cell lines, orally administered this compound demonstrated significant, dose-dependent tumor growth inhibition. For example, in A431-derived tumors, this compound led to substantial tumor growth inhibition at doses of 25, 50, and 100 mg/kg.[5] In some models, complete tumor regression was observed at a dosing of 100 mg/kg twice a day.[5]

Pharmacodynamic Effects in Tumors

Analysis of tumor lysates from xenograft models treated with this compound confirmed the inhibition of the HER signaling pathway in vivo. Western blot analysis of these lysates showed strong inhibition of phosphorylation of HER1-3, as well as downstream effectors in the RAS/RAF/MEK/MAPK and other pro-survival pathways.[5] Furthermore, this compound treatment resulted in a significant reduction in survivin and an increase in cleaved Caspase 3, indicating an induction of apoptosis.[5]

Caption: this compound Target Validation Workflow.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the target identification and validation of this compound. Note: The following are generalized protocols and may not reflect the exact, detailed procedures used in all cited studies. Researchers should refer to the specific publications for precise experimental conditions.

Biochemical Kinase Assay (Generalized Protocol)

-

Reaction Setup: Kinase reactions are typically performed in a 96- or 384-well plate format. Each well contains the specific HER kinase (EGFR, HER2, or HER4), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase reaction buffer.

-

Inhibitor Addition: this compound is serially diluted and added to the reaction wells to achieve a range of concentrations.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specified period.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of 32P-ATP) or fluorescence-based assays (e.g., using a phosphospecific antibody).[7]

-

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay (Generalized Protocol)

-

Cell Seeding: Cancer cells (e.g., A431, BT-474, MDA-MB-468) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[1][8]

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified duration (e.g., 72 hours).[1]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[8][9]

-

Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.[8][9]

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[8][9]

-

Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[8]

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

Western Blotting for Phosphorylated Proteins (Generalized Protocol)

-

Cell Lysis: Cells treated with this compound are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[10]

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[11]

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR, anti-phospho-ERK).[6][13]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[13]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and compared between different treatment groups. The membrane is often stripped and re-probed for the total protein as a loading control.[14]

In Vivo Xenograft Study (Generalized Protocol)

-

Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells (e.g., MDA-MB-468).[15][16]

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment: The mice are randomized into treatment and control groups. This compound is administered orally at various doses (e.g., 25, 50, 100 mg/kg, twice daily).[5] The control group receives a vehicle solution.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.

-

Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated for each treatment group.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as western blotting to assess target inhibition.[15]

Conclusion

The comprehensive target identification and validation studies for this compound have robustly established its mechanism of action as a potent and selective pan-HER inhibitor. The quantitative data from in vitro and cellular assays, corroborated by the significant anti-tumor efficacy in in vivo models, provide a strong scientific foundation for its clinical development. The detailed experimental protocols outlined in this guide offer a framework for researchers in the field of oncology drug discovery and development to understand and potentially replicate these pivotal studies.

References

- 1. mdpi.com [mdpi.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound plus capecitabine in second-line advanced biliary tract cancer: a randomized, phase II study (TreeTopp) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase Ib Dose-Finding Study of this compound Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. jrmds.in [jrmds.in]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. bu.edu [bu.edu]

- 12. CST | Cell Signaling Technology [cellsignal.com]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. researchgate.net [researchgate.net]

- 16. MDA-MB-468 Xenograft Model - Altogen Labs [altogenlabs.com]

Varlitinib: A Pan-HER Inhibitor's Role in Suppressing Tumor Cell Proliferation and Survival

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Varlitinib (ASLAN001/ARRY-334543) is a potent, orally bioavailable, reversible, small-molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases. By targeting HER1 (EGFR), HER2, and HER4, this compound effectively blocks key signaling pathways that are critical for tumor cell proliferation, growth, and survival. This technical guide provides a comprehensive overview of the preclinical data supporting this compound's mechanism of action, presenting quantitative efficacy data, detailed experimental protocols, and visual representations of the molecular pathways and experimental workflows involved in its evaluation.

Introduction

The HER family of receptor tyrosine kinases—comprising EGFR (HER1), HER2, HER3, and HER4—plays a central role in regulating cell growth, survival, and differentiation.[1] The overexpression, mutation, or aberrant activation of these receptors is a well-established driver in numerous malignancies, including breast, gastric, colorectal, and biliary tract cancers, often correlating with aggressive disease and poor prognosis.[2][3] this compound is a pan-HER inhibitor designed to concurrently block signaling from EGFR, HER2, and HER4, offering a broader and potentially more effective anti-tumor strategy compared to single-receptor targeted therapies.[4] This document details the mechanism of this compound and its impact on critical downstream signaling cascades, tumor cell proliferation, and the induction of apoptosis.

Mechanism of Action: Pan-HER Tyrosine Kinase Inhibition

This compound functions as an ATP-competitive inhibitor, binding to the intracellular tyrosine kinase domain of EGFR, HER2, and HER4. This reversible binding prevents receptor autophosphorylation and subsequent activation of downstream signaling pathways.[5] By inhibiting these key receptors, this compound effectively shuts down the pro-survival and proliferative signals they transmit.

Affected Signaling Pathways

The inhibition of HER family receptors by this compound leads to the downregulation of two major downstream signaling cascades: the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway. Both are crucial for cell cycle progression and the inhibition of apoptosis.[3][6]

-

Ras/Raf/MEK/ERK Pathway: This pathway is a primary regulator of cell proliferation. This compound's inhibition of HER receptors prevents the activation of Ras, leading to the sequential deactivation of Raf, MEK, and ERK, ultimately resulting in cell cycle arrest.[4][6]

-

PI3K/Akt Pathway: This pathway is a critical mediator of cell survival, promoting cell growth and inhibiting apoptosis. By blocking HER-mediated activation of PI3K and Akt, this compound reduces the expression of anti-apoptotic proteins like survivin and promotes programmed cell death.[7][8]

The diagram below illustrates this compound's site of action and its effect on these key signaling pathways.

Quantitative Data on this compound's Efficacy

This compound has demonstrated potent activity across a range of cancer cell lines and in vivo models. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) | Reference |

| HER1 (EGFR) | 7 | [7] |

| HER2 | 2 | [7] |

| HER4 | 4 | [7] |

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (72h exposure)

| Cell Line | Cancer Type | Key Feature | IC₅₀ (µM) | Reference |

| A431 | Epidermoid Carcinoma | EGFR Overexpression | 0.036 (pEGFR) | [5] |

| BT-474 | Breast Cancer | HER2 Overexpression | 0.043 (pHER2) | [5] |

| MDA-MB-468 | Triple-Negative Breast Cancer | EGFR Overexpression | 1.9 | [4] |

| MDA-MB-453 | Triple-Negative Breast Cancer | HER2 Amplification | 0.07 | [4] |

| KKU-214 | Cholangiocarcinoma | EGFR/HER2 High | 2.13 | [8] |

| KKU-100 | Cholangiocarcinoma | EGFR/HER2 High | 7.91 | [8] |

| N87 | Gastric Cancer | EGFR/HER2 Overexpression | - | [9] |

| HT-29 | Colorectal Cancer | EGFR Expression | - | [9] |

Note: pEGFR/pHER2 IC₅₀ values for A431 and BT-474 refer to inhibition of substrate phosphorylation.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| A431 | Epidermoid Carcinoma | 100 mg/kg, BID, p.o. | Significant tumor growth inhibition | [7] |

| BT-474 | Breast Cancer | 200 mg/kg/day, p.o. | 98% tumor growth inhibition | [9] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 100 mg/kg, QD, p.o. | Significant tumor growth suppression | [4] |

BID: twice daily; QD: once daily; p.o.: oral administration.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Proliferation (SRB) Assay

This protocol was adapted from studies on cholangiocarcinoma cell lines.[3]

-

Cell Plating: Seed 2x10³ cells per well in 100 µL of culture medium into 96-well plates and incubate overnight at 37°C and 5% CO₂.

-

Drug Treatment: Treat cells with this compound at desired concentrations (e.g., 0-10 µM). This compound is first dissolved in 100% DMSO, with the final DMSO concentration in culture media kept at 0.5%.

-

Incubation: Incubate plates for 72 hours.

-

Fixation: Fix cells by adding 10% cold trichloroacetic acid and incubating for 1 hour at 4°C.

-

Staining: Stain fixed cells with 0.4% w/v sulforhodamine B (SRB) in 1% v/v acetic acid for 30 minutes.

-

Washing: Wash plates to remove unbound dye.

-

Solubilization: Solubilize the bound SRB stain and measure the absorbance to determine the number of viable cells.

Apoptosis Assay (Annexin V Flow Cytometry)

This protocol is based on the methodology used to assess this compound-induced apoptosis in triple-negative breast cancer cells.[10][11]

-

Cell Treatment: Plate cells (e.g., 2x10⁵ per well in 6-well plates) and treat with various concentrations of this compound or DMSO control for 48-72 hours.

-

Cell Collection: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the collected cells twice with ice-cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., BD Biosciences).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Western Blotting

This protocol is a generalized procedure based on this compound studies.[3][6]

-

Protein Extraction: After treatment with this compound, lyse cells in NP-40 or RIPA buffer containing a protease inhibitor cocktail.

-

Quantification: Determine protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis: Solubilize 40 µg of protein lysate in SDS buffer, boil for 5 minutes, and separate proteins on a 10% polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against p-EGFR, p-HER2, p-ERK, p-Akt, PARP, β-actin) overnight at 4°C, followed by incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using a chemiluminescence detection system.

In Vivo Xenograft Tumor Model

This protocol was adapted from the evaluation of this compound in a triple-negative breast cancer xenograft model.[4]

-

Cell Implantation: Subcutaneously implant MDA-MB-468 cells into the flanks of nude mice.

-

Tumor Growth: Allow tumors to grow to a size of approximately 200 mm³.

-

Treatment: Orally administer this compound (e.g., 100 mg/kg) or a vehicle control daily.

-

Monitoring: Monitor tumor volume and mouse body weight regularly throughout the study. Tumor volume is calculated using the formula: (Length × Width²) / 2.

-

Endpoint Analysis: At the end of the study, excise tumors for further analysis, such as western blotting or immunohistochemistry, to confirm target engagement and downstream effects.

The workflow for a typical in vivo xenograft study is depicted below.

Conclusion

This compound demonstrates potent and selective inhibitory activity against key members of the HER family, leading to the effective suppression of downstream signaling pathways crucial for tumor cell proliferation and survival. Preclinical data robustly support its ability to inhibit tumor growth and induce apoptosis across a variety of cancer models that are dependent on HER signaling. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development of this compound as a targeted therapy in oncology.

References

- 1. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 2. This compound Downregulates HER/ERK Signaling and Induces Apoptosis in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. mdpi.com [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound Downregulates HER/ERK Signaling and Induces Apoptosis in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. In vitro and in vivo Anti-Tumor Effects of Pan-HER Inhibitor this compound on Cholangiocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. ijbs.com [ijbs.com]

- 11. researchgate.net [researchgate.net]

Varlitinib (ASLAN001): A Technical Overview of its Discovery and Development

Abstract

Varlitinib (ASLAN001) is a potent, oral, reversible, small-molecule pan-HER inhibitor that targets the epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and HER4. This technical guide details the discovery, preclinical, and clinical development history of this compound, with a focus on its mechanism of action, key experimental findings, and the strategic decisions that have shaped its trajectory as a potential therapeutic agent for various solid tumors.

Discovery and Preclinical Development

This compound was developed by ASLAN Pharmaceuticals. The primary therapeutic rationale was to create a potent inhibitor of the HER family of receptor tyrosine kinases, which are frequently overexpressed or mutated in a variety of cancers, leading to uncontrolled cell proliferation and survival.

Mechanism of Action

This compound competitively and reversibly binds to the ATP-binding site in the intracellular kinase domain of HER1, HER2, and HER4. This inhibition blocks downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical for cell growth, differentiation, and survival.

Figure 1: this compound's Mechanism of Action on the HER Signaling Pathways.

In Vitro Studies

This compound demonstrated potent inhibitory activity against various cancer cell lines with HER family amplification or mutations.

| Cell Line | Cancer Type | Target | IC50 (nM) |

| NCI-N87 | Gastric Cancer | HER2 amplified | 9 |

| BT-474 | Breast Cancer | HER2 amplified | 8 |

| Calu-3 | Lung Cancer | HER2 amplified | 21 |

| SK-OV-3 | Ovarian Cancer | HER2 amplified | 28 |

| A431 | Skin Cancer | EGFR overexpressed | 108 |

In Vivo Studies

In xenograft models using human tumor cell lines, this compound showed significant dose-dependent tumor growth inhibition.

| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) |

| NCI-N87 | Gastric Cancer | 100 mg/kg, daily | 98 |

| BT-474 | Breast Cancer | 100 mg/kg, daily | 95 |

| Calu-3 | Lung Cancer | 100 mg/kg, daily | 85 |

Data represents examples from preclinical studies.

Clinical Development

This compound has been investigated in numerous clinical trials across a range of solid tumors, both as a monotherapy and in combination with other agents.

Figure 2: The Development Pipeline of this compound.

Phase I Trials

Initial Phase I studies established the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetic (PK) profile of this compound in patients with advanced solid tumors. The MTD was determined to be 400 mg twice daily.

Phase II Trials

This compound has been evaluated in multiple Phase II trials for various cancer types.

| Trial Name / NCT | Cancer Type | Treatment Arm | Key Efficacy Metric | Result |

| TreeTopp (NCT03093870) | Biliary Tract Cancer | This compound + Capecitabine | Overall Response Rate (ORR) | 12.7% |

| - | Gastric Cancer | This compound + mFOLFOX6 | ORR | 52% |

| - | Breast Cancer (HER2+) | This compound Monotherapy | ORR | 24% |

Results are based on reported data from clinical trials.

Phase III Trials

A pivotal Phase III trial, TreeTopp (NCT03093870), evaluated this compound in combination with capecitabine as a second-line treatment for patients with advanced biliary tract cancer. The study did not meet its primary endpoint of a statistically significant improvement in overall survival compared to placebo plus capecitabine.

Experimental Protocols

In Vitro Kinase Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HER family kinases.

-

Methodology: Recombinant human EGFR, HER2, and HER4 kinase domains were used. The kinase reaction was initiated by adding ATP. The activity was measured using a fluorescence-based assay that detects the amount of phosphorylated substrate. This compound was added at varying concentrations to determine the IC50 values.

Cell Proliferation Assays

-

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

-

Methodology: Tumor cell lines (e.g., NCI-N87, BT-474) were seeded in 96-well plates. After 24 hours, cells were treated with a range of this compound concentrations for 72 hours. Cell viability was assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Cell Implantation: Human tumor cells (e.g., NCI-N87) were subcutaneously injected into immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice were randomized into vehicle control and treatment groups. This compound was administered orally, typically once daily.

-

Monitoring: Tumor volume and body weight were measured regularly (e.g., twice weekly).

-

Endpoint: The study was concluded when tumors in the control group reached a predetermined size. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

-

Figure 3: General Workflow for In Vivo Xenograft Efficacy Studies.

Conclusion

This compound is a well-characterized pan-HER inhibitor that has demonstrated potent preclinical activity and clinical responses in certain patient populations. While it did not meet its primary endpoint in the pivotal Phase III trial for biliary tract cancer, the development history of this compound provides valuable insights into the therapeutic potential and challenges of targeting the HER pathway in various malignancies. Further investigation may focus on identifying predictive biomarkers to enrich for patient populations most likely to respond to this compound therapy.

Methodological & Application

Protocol for Varlitinib In Vitro Cell Proliferation Assays

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Varlitinib (also known as ASLAN001 or ARRY-334543) is a potent, orally bioavailable, reversible, small molecule inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1][2][3][4] It selectively targets EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), which are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth and survival.[2][5] By inhibiting the kinase activity of these receptors, this compound effectively blocks downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/Akt pathways, thereby impeding cancer cell proliferation and inducing apoptosis.[2][6][7] This document provides a detailed protocol for assessing the in vitro efficacy of this compound in cancer cell lines using a cell proliferation assay.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and HER2.[8] This prevents autophosphorylation and activation of the receptors, which in turn inhibits the downstream signaling cascades that are crucial for cell proliferation, survival, differentiation, and migration.[2][4][7] The dual inhibition of both EGFR and HER2 may offer enhanced therapeutic efficacy compared to agents that target only one of these receptors.[4]

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | IC50 (Enzymatic/Phosphorylation) | IC50 (Cell Proliferation) | Reference |

| A431 | Epidermoid Carcinoma | 36 nM (pErbB-1) | - | [8] |

| BT-474 | Breast Carcinoma | 43 nM (pErbB-2) | - | [8] |

| HCC1937 | Breast Cancer | - | 20 µM | [5] |

| HCC70 | Breast Cancer | - | 10 µM | [5] |

| Hs-578T | Breast Cancer | - | 10 µM | [5] |

| KKU-214 | Cholangiocarcinoma | - | 4.83 ± 0.35 µM | [7] |

| KKU-213 | Cholangiocarcinoma | - | 5.10 ± 0.44 µM | [7] |

| KKU-156 | Cholangiocarcinoma | - | 4.5 ± 0.52 µM | [7] |

| KKU-100 | Cholangiocarcinoma | - | 7.68 ± 0.39 µM | [7] |

| MMNK-1 | Immortalized Cholangiocyte | - | 9.13 ± 1.42 µM | [7] |

| HER1 (EGFR) | Cell-free assay | 7 nM | - | [5] |

| HER2 (ErbB2) | Cell-free assay | 2 nM | - | [5] |

| HER4 (ErbB4) | Cell-free assay | 4 nM | - | [5] |

Experimental Protocols

This section details a generalized protocol for determining the effect of this compound on cancer cell proliferation using a Sulforhodamine B (SRB) or MTT assay. The principles are similar, with the final detection method being the primary difference.

Protocol: In Vitro Cell Proliferation Assay (SRB Method)

1. Materials

-

Cancer cell line of interest (e.g., KKU-214, BT-474)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

This compound (ARRY-334543)

-

Dimethyl sulfoxide (DMSO), sterile

-

96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Trichloroacetic acid (TCA), 10% (w/v) in water

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader (510 nm absorbance)

2. Procedure

2.1. Cell Seeding

- Harvest and count cells from routine culture.

- Seed 2 x 10³ cells in 100 µL of complete growth medium per well into a 96-well plate.[7]

- Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

2.2. This compound Preparation and Treatment

- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

- On the day of treatment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.[7] A vehicle control (medium with the same percentage of DMSO) must be included.

- Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control.

- Incubate the plates for 72 hours at 37°C and 5% CO2.[7]

2.3. Cell Fixation and Staining

- After incubation, gently add 50 µL of cold 10% (w/v) TCA to each well (final concentration 5%) and incubate for 1 hour at 4°C to fix the cells.[7]

- Wash the plates five times with slow-running tap water and allow them to air dry completely.

- Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.[7]

- Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

- Allow the plates to air dry completely.

2.4. Measurement and Data Analysis

- Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

- Shake the plates for 5-10 minutes on a mechanical shaker.

- Read the absorbance at 510 nm using a microplate reader.

- Calculate the percentage of cell growth inhibition using the following formula:

- % Inhibition = 100 - [ (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 ]

- Plot the percentage of inhibition against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is this compound Ditosylate used for? [synapse.patsnap.com]

- 3. This compound | C22H19ClN6O2S | CID 42642648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound Downregulates HER/ERK Signaling and Induces Apoptosis in Triple Negative Breast Cancer Cells [mdpi.com]

- 7. scienceopen.com [scienceopen.com]

- 8. selleckchem.com [selleckchem.com]

Application Notes and Protocols for the Use of Varlitinib in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varlitinib (also known as ASLAN001 or ARRY-334543) is a potent, orally bioavailable, reversible small molecule inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1][2][3] It selectively targets EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) with high affinity, leading to the suppression of tumor cell proliferation and the induction of apoptosis.[4][5][6][7] By binding to the ATP-binding site of these receptors, this compound prevents their phosphorylation and subsequent activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[6][8] These pathways are crucial for cell growth, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[6][8]

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of various human cancers, including breast, gastric, colorectal, and non-small cell lung cancer.[9] This document provides detailed application notes and protocols for the use of this compound in a mouse xenograft model, intended to guide researchers in designing and executing their in vivo efficacy studies.

Mechanism of Action: this compound Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of HER-family receptors, thereby blocking downstream signaling cascades that promote cancer cell proliferation and survival.

References

- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 2. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]

- 3. researchgate.net [researchgate.net]

- 4. research.fsu.edu [research.fsu.edu]

- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 6. researchgate.net [researchgate.net]

- 7. scienceopen.com [scienceopen.com]

- 8. animalcare.ubc.ca [animalcare.ubc.ca]

- 9. medchemexpress.com [medchemexpress.com]

Preparation and solubility of Varlitinib for laboratory experiments

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Varlitinib (also known as ARRY-334543) is a potent and reversible small molecule inhibitor of the epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2).[1] As a key compound in cancer research, particularly for tumors overexpressing EGFR and HER2, standardized laboratory protocols for its preparation and handling are crucial for reproducible experimental outcomes.[1][2] This document provides detailed application notes and protocols for the solubilization and preparation of this compound for both in vitro and in vivo studies, ensuring researchers can accurately prepare the compound for their specific experimental needs.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₉ClN₆O₂S | [1][3] |

| Molecular Weight | 466.94 g/mol | [1][4] |

| CAS Number | 845272-21-1 | [1][3] |

| Appearance | Off-white to yellow solid | [5] |

Solubility Data

This compound exhibits limited solubility in aqueous solutions but is soluble in several organic solvents. The following table summarizes the solubility of this compound in various solvents at 25°C. It is important to note that using fresh, anhydrous solvents is crucial, as moisture can reduce the solubility of this compound, especially in DMSO.[4]

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 6 - 93 | 12.84 - 199.16 | Moisture-absorbing; use fresh DMSO.[1][4] Warming and sonication may be required.[5] |

| DMF | 5 | ~10.7 | |

| Ethanol | 0.5 | ~1.07 | Insoluble to slightly soluble.[1][3] |

| Water | Insoluble (0.0047) | Insoluble | [1][6] |

| PBS (pH 7.2) | Partially soluble | [3] |

Experimental Protocols

Preparation of this compound Stock Solutions for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to working concentrations for cell-based assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution thoroughly for several minutes to facilitate dissolution.

-

If necessary, sonicate the solution in a water bath or warm gently to 60°C to ensure complete solubilization.[5]

-

Once fully dissolved, the stock solution should be clear.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C for long-term stability.[5]

Workflow for preparing this compound stock solutions.

Preparation of Working Solutions for Cell Culture

Procedure:

-

Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

-

Serially dilute the stock solution with cell culture medium to the desired final working concentrations.

-

Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

-

Use the prepared working solutions immediately for treating cells.

Preparation of this compound Formulations for In Vivo Oral Administration

This compound is orally bioavailable and can be formulated as a suspension for administration to animal models.[2] Two common formulation methods are provided below.

a) Carboxymethylcellulose-Sodium (CMC-Na) Suspension

Materials:

-

This compound powder

-

Carboxymethylcellulose-sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)

-

Mortar and pestle or homogenizer

-

Sterile tubes

Procedure:

-

Weigh the required amount of this compound powder.

-

Add a small volume of the CMC-Na solution to the powder and triturate to form a smooth paste.

-

Gradually add the remaining CMC-Na solution while continuously mixing to achieve a homogeneous suspension.[1]

-

For example, to prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of CMC-Na solution and mix thoroughly.[1]

-

Administer the freshly prepared suspension orally to the animals.

b) PEG300/Tween-80/Water Formulation

Materials:

-

This compound powder

-

DMSO

-

PEG300

-

Tween-80

-

Sterile water (ddH₂O)

-

Sterile tubes

Procedure:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 47 mg/mL).[4]

-

In a sterile tube, combine 50 µL of the this compound DMSO stock with 400 µL of PEG300 and mix until clear.[4]

-

Add 50 µL of Tween-80 to the mixture and mix until clear.[4]

-

Add 500 µL of sterile water to bring the final volume to 1 mL.[4]

-

The final solution should be used immediately for oral administration.[4]

Mechanism of Action: this compound Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of EGFR (HER1) and HER2.[1] This inhibition blocks downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, which are critical for cell proliferation, survival, and differentiation.[4][7] By blocking these pathways, this compound can induce apoptosis and inhibit tumor growth in cancer cells that overexpress these receptors.[2][3]

This compound inhibits EGFR/HER2 signaling pathways.

Safety Precautions

This compound is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All preparation steps should be conducted in a well-ventilated area or a chemical fume hood. Dispose of waste according to institutional guidelines for chemical waste.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | C22H19ClN6O2S | CID 42642648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound | HER | TargetMol [targetmol.com]

Application Notes and Protocols for Varlitinib Administration in Preclinical Research

Introduction

Varlitinib (also known as ASLAN001 or ARRY-334543) is a potent, orally bioavailable, reversible small-molecule inhibitor of the human epidermal growth factor receptor (HER) family, specifically targeting EGFR (HER1), HER2, and HER4.[1][2][3][4] Overexpression or mutation of these receptors is common in various cancers, leading to the continuous activation of downstream signaling pathways that drive uncontrolled cell proliferation and survival.[1] this compound binds to the ATP-binding site of the receptor's tyrosine kinase domain, preventing phosphorylation and subsequent activation.[1] This action effectively blocks critical signaling cascades like the PI3K/AKT and MAPK pathways, thereby inhibiting tumor growth and inducing apoptosis.[1][5] Preclinical studies have demonstrated significant anti-tumor activity in models of breast, gastric, colorectal, lung, and biliary tract cancers.[1][2][3]

Mechanism of Action: Pan-HER Signaling Inhibition

This compound exerts its anti-cancer effects by broadly inhibiting the HER family of receptor tyrosine kinases. Upon ligand binding, these receptors dimerize and auto-phosphorylate, triggering downstream pathways crucial for cell growth and survival. This compound's inhibition of EGFR, HER2, and HER4 blocks these initial activation steps. This leads to the downregulation of the PI3K/Akt and Ras/MAPK signaling cascades, which are central to cancer cell proliferation, survival, and differentiation.[1][5][6]

Application Notes

This compound is primarily administered orally in preclinical models, consistent with its high oral bioavailability.[2] However, formulations for intraperitoneal injection have also been described, offering an alternative route for specific experimental designs.

Preclinical Administration Routes & Efficacy

The following tables summarize quantitative data from key preclinical studies, detailing the administration routes, dosing schedules, and observed anti-tumor efficacy of this compound in various cancer xenograft models.

Table 1: Oral Administration of this compound in Murine Xenograft Models

| Cancer Type | Cell Line | Animal Model | Dose & Schedule | Duration | Key Outcomes & Efficacy |

| Epidermal Carcinoma | A431 | Murine Xenograft | 25, 50, 100 mg/kg, BID | 21 Days | Significant dose-related tumor growth inhibition (TGI). Complete tumor regression at 100 mg/kg.[6] |

| Cholangiocarcinoma | KKU-214 | Athymic BALB/c Nude Mice | 25, 50, 100 mg/kg, QD | 15 Days | Significant TGI at 50 and 100 mg/kg. No significant effect at 25 mg/kg. No noticeable toxicity.[7] |

| Triple-Negative Breast Cancer | MDA-MB-468 | Xenograft Mouse Model | Not Specified | Not Specified | Suppressed tumor growth.[3] |

| NSCLC (wild-type EGFR) | A549, Calu-3, H292 | Murine Xenograft | Not Specified | Not Specified | Demonstrated TGI and tumor regression.[4] |

| NSCLC (mutant EGFR) | H1650 (exon 19 del) | Murine Xenograft | Not Specified | Not Specified | Showed significant TGI, with 2 of 8 animals showing tumor regressions.[4] |

QD: Once daily; BID: Twice daily.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol provides methods for preparing this compound for both oral and intraperitoneal administration based on common preclinical practices.

A. Preparation of this compound Suspension for Oral (PO) or Intraperitoneal (IP) Injection [6]

-

Objective: To prepare a homogenous suspension of this compound suitable for PO or IP administration.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Captisol® (Sulfobutylether-β-cyclodextrin, SBE-β-CD)

-

Sterile Saline (0.9% NaCl)

-

-

Procedure:

-

Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20.8 mg/mL). Ensure the powder is completely dissolved. This stock solution can be stored at appropriate conditions (e.g., -20°C) for short periods.

-

Prepare Vehicle: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. To do this, dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Mix until the solution is completely clear. This vehicle can be stored at 4°C for up to one week.

-

Prepare Working Solution (Freshly Prepared): On the day of administration, prepare the final working solution. For example, to make 1 mL of a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD vehicle.

-

Final Mix: Vortex the solution thoroughly to ensure a uniform suspension before administration.

-

B. Preparation of this compound Solution for Oral Gavage [7]

-

Objective: To prepare a this compound solution using an alternative vehicle for oral gavage.

-

Materials:

-

This compound powder

-

N-Methyl-2-pyrrolidone (NMP)

-

Polyethylene glycol (PEG), e.g., PEG300 or PEG400

-

-

Procedure:

-

Prepare Vehicle: Prepare the vehicle by mixing NMP and PEG in a 1:9 volumetric ratio.

-

Prepare Dosing Solution: Weigh the required amount of this compound powder and dissolve it in the prepared vehicle to achieve the desired final concentration (e.g., 2.5, 5, or 10 mg/mL for dosing at 10 mL/kg body weight).

-

Final Mix: Ensure the compound is completely dissolved. Use gentle warming or sonication if necessary to aid dissolution.

-

Protocol 2: General Methodology for a Xenograft Tumor Model Study

This protocol outlines a typical workflow for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model.

-

Objective: To assess the anti-tumor activity of this compound in an established tumor model.

-

Procedure:

-

Cell Culture: Culture the selected cancer cell line (e.g., A431, KKU-214) under standard conditions.

-

Animal Acclimatization: Acclimatize immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old) for at least one week before the experiment.

-

Tumor Implantation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., sterile PBS or Matrigel mixture) and subcutaneously inject them into the flank of each mouse (typically 1-5 x 10^6 cells per mouse).

-

Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

-

Drug Administration:

-

Prepare the this compound dosing solution/suspension and the vehicle control as described in Protocol 1.

-

Administer this compound or vehicle to the respective groups via the chosen route (e.g., oral gavage) according to the specified dose and schedule (e.g., 50 mg/kg, once daily).

-

-

Monitoring:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Observe the animals for any signs of toxicity or adverse effects.

-

-

Endpoint and Analysis:

-

Continue the treatment for the planned duration (e.g., 15-21 days) or until tumors in the control group reach a pre-defined endpoint size.

-

At the end of the study, euthanize the animals and excise the tumors.

-

Weigh the tumors and process them for further analysis (e.g., histopathology, Western blot, metabolomics).

-

-

Data Evaluation: Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare treatment groups with the control group.

-

References

Application of Varlitinib in Cholangiocarcinoma Cell Line Research

Application Notes and Protocols for Researchers

Introduction

Varlitinib (ASLAN001) is a potent, orally administered, reversible small molecule pan-HER inhibitor that targets epidermal growth factor receptor (EGFR/HER1), HER2, and HER4.[1] The human epidermal growth factor receptor (HER) family of receptor tyrosine kinases plays a crucial role in regulating cell proliferation, survival, and differentiation.[2] Overexpression and activation of these receptors, particularly EGFR and HER2, have been identified in cholangiocarcinoma (CCA), a highly aggressive malignancy of the bile duct, making them promising therapeutic targets.[2] Preclinical studies have demonstrated that this compound can inhibit proliferation, enhance apoptosis in cholangiocarcinoma cell lines, and suppress tumor growth in xenograft models, highlighting its potential as a therapeutic agent against this cancer.[3][4]

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of HER family receptors, thereby blocking downstream signaling pathways critical for cancer cell growth and survival.[1] In CCA cells with elevated EGFR and HER2 expression, this compound treatment leads to the suppression of key signaling cascades, including the PI3K/Akt and MAPK/Erk1/2 pathways.[2] This inhibition disrupts essential cellular processes, leading to cell cycle arrest, reduced proliferation, and induction of apoptosis.[2][5] In cell lines showing poor response, such as those with certain KRAS mutations, the combination of this compound with a PI3K inhibitor like BKM-120 has been shown to overcome resistance by more effectively suppressing Akt activation.[2]

Caption: this compound inhibits EGFR, HER2, and HER4, blocking downstream PI3K/Akt and MAPK/Erk pathways.

Data Presentation

In Vitro Efficacy of this compound on CCA Cell Lines

The cytotoxic effects of this compound were evaluated across several CCA cell lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of treatment.

| Cell Line | EGFR/HER2 Expression | IC50 (µM) after 72h | Notes |

| KKU-214 | High | 4.0 ± 0.5 | Sensitive to this compound |

| KKU-100 | High | 11.2 ± 0.8 | Poor response, KRAS G12D mutation |

| KKU-213 | Low | 13.1 ± 1.1 | |

| KKU-156 | Low | 14.5 ± 1.2 | |

| MMNK-1 | Low | 20.1 ± 2.5 | Immortalized cholangiocyte (Control) |

Data sourced from a study by Dokduang et al., which demonstrated this compound's ability to suppress CCA cell growth in the micromolar range, particularly in cells with high EGFR and HER2 expression.[2][6]

Effects on Cell Proliferation and Survival (72h Treatment)

This compound's impact on key cellular processes was assessed in two representative cell lines, the sensitive KKU-214 and the less responsive KKU-100.

| Assay | Cell Line | 5 µM this compound | 10 µM this compound |

| Colony Formation | KKU-214 | Significant Inhibition | Strong Inhibition |

| KKU-100 | No Significant Effect | Significant Inhibition | |

| Cell Cycle | KKU-214 | G1 Arrest | Strong G1 Arrest |

| KKU-100 | No Significant Effect | G1 Arrest | |

| Apoptosis | KKU-214 | Significant Induction | Strong Induction |

| KKU-100 | No Apoptotic Induction | No Apoptotic Induction |

This compound was shown to inhibit colony formation and induce G1 phase cell cycle arrest.[5] Apoptotic induction was observed in the sensitive KKU-214 cell line but not in the KKU-100 line, suggesting a different mechanism of resistance.[2][5]

Combination Therapy in this compound-Resistant Cells

The combination of this compound with the PI3K inhibitor BKM-120 was tested in the KKU-100 cell line, which shows resistance to this compound monotherapy.

| Treatment (72h) | Effect on KKU-100 Cell Growth |

| This compound (10 µM) | Moderate Inhibition |

| BKM-120 (2 nM) | Moderate Inhibition |

| This compound + BKM-120 | Significant Synergistic Inhibition |

The combination of this compound with a PI3K inhibitor can overcome the poor susceptibility of CCA cells with KRAS mutations by effectively decreasing Akt activation.[2][6]

Experimental Protocols & Workflow

The following are detailed protocols for key experiments used to assess the efficacy of this compound in CCA cell lines.

Caption: General experimental workflow for evaluating this compound's efficacy in CCA cell lines.

Protocol 1: Cell Viability (Sulforhodamine B - SRB Assay)

This assay determines the cytotoxic effects of this compound by measuring cell density based on the measurement of cellular protein content.

-